molecular formula C22H23IN4O4 B1458757 H-Gly-p-iodo-Phe-Trp-OH CAS No. 347894-24-0

H-Gly-p-iodo-Phe-Trp-OH

Cat. No.: B1458757
CAS No.: 347894-24-0
M. Wt: 534.3 g/mol
InChI Key: UKIKXYFACOULFV-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Gly-p-iodo-Phe-Trp-OH is a tripeptide composed of glycine (Gly), para-iodo-phenylalanine (p-iodo-Phe), and tryptophan (Trp).

Properties

CAS No.

347894-24-0

Molecular Formula

C22H23IN4O4

Molecular Weight

534.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-iodophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C22H23IN4O4/c23-15-7-5-13(6-8-15)9-18(26-20(28)11-24)21(29)27-19(22(30)31)10-14-12-25-17-4-2-1-3-16(14)17/h1-8,12,18-19,25H,9-11,24H2,(H,26,28)(H,27,29)(H,30,31)/t18-,19-/m0/s1

InChI Key

UKIKXYFACOULFV-OALUTQOASA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)I)NC(=O)CN

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)I)NC(=O)CN

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)I)NC(=O)CN

sequence

GXW

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Drug Development

The compound has shown promise in the development of novel therapeutic agents. Its ability to cross the blood-brain barrier (BBB) makes it an attractive candidate for treating central nervous system (CNS) disorders. Peptides like H-Gly-p-iodo-Phe-Trp-OH can be engineered to enhance permeability across the BBB, facilitating the delivery of larger therapeutic molecules that typically cannot cross this barrier due to their size and hydrophilicity .

2. Protease Inhibition

Research indicates that compounds incorporating non-canonical amino acids, such as this compound, can act as protease inhibitors. These inhibitors are essential in regulating various biological processes and can be utilized in therapeutic contexts to modulate protease activity associated with diseases . The unique structure of this compound allows for selective binding to specific proteases, potentially leading to the development of targeted therapies.

3. Molecular Imaging

The incorporation of iodine into the structure provides a means for radiolabeling, which is useful in molecular imaging techniques such as positron emission tomography (PET). Compounds like this compound can be used as tracers in imaging studies to visualize biological processes in vivo . This application is particularly relevant in cancer research, where tracking tumor growth and response to therapy is critical.

4. Structure-Function Studies

This compound can be employed in studies aimed at understanding protein structure and function. By substituting standard amino acids with this compound in recombinant proteins, researchers can investigate how modifications affect protein folding, stability, and interaction with other biomolecules . This approach is particularly valuable in elucidating mechanisms of action for various biological pathways.

Case Studies

Case Study 1: CNS Drug Development

In a study exploring new peptide-based drugs for CNS disorders, researchers synthesized this compound and assessed its ability to penetrate the BBB. The results indicated significant transport across the barrier compared to traditional small-molecule drugs, suggesting its potential as a lead compound for further development .

Case Study 2: Protease Inhibition

Another investigation focused on the use of this compound as a selective inhibitor of specific serine proteases involved in inflammatory responses. The study demonstrated that the compound effectively reduced protease activity in vitro, highlighting its potential therapeutic applications in managing inflammatory diseases .

Comparative Analysis Table

Application AreaDescriptionPotential Impact
Drug DevelopmentEnhances BBB permeability for larger therapeutic agentsImproved treatment options for CNS disorders
Protease InhibitionSelective inhibition of proteasesTargeted therapies for inflammatory diseases
Molecular ImagingRadiolabeling capabilities for PET imagingEnhanced visualization of biological processes
Structure-Function StudiesInvestigating protein interactions and stabilityInsights into protein function and design

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares H-Gly-p-iodo-Phe-Trp-OH with structurally related peptides:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Solubility Reference
This compound C₂₂H₂₁IN₃O₄ 542.33 Tripeptide, para-iodo-Phe Not reported
H-Phe-Trp-OH C₂₀H₂₁N₃O₃ 351.40 Dipeptide, Phe-Trp Not reported
Z-Trp-Phe-OH C₂₈H₂₇N₃O₅ 485.54 Protected (Z group), Trp-Phe Soluble in DMSO
H-Trp-Gly-OH C₁₃H₁₅N₃O₃ 261.28 Dipeptide, Trp-Gly Water (limited)
Ac-Phe-Trp-OH C₂₂H₂₃N₃O₄ 393.44 Acetylated N-terminus, Phe-Trp Not reported

Key Observations :

  • Iodination Impact: The para-iodo substitution in this compound increases molecular weight by ~191 g/mol compared to non-iodinated H-Phe-Trp-OH, likely enhancing lipophilicity and altering receptor interactions .
  • Protective Groups : Z-Trp-Phe-OH (benzyloxycarbonyl-protected) shows higher solubility in DMSO than unprotected peptides, but such groups may reduce bioavailability .

Pharmacological and Functional Comparisons

While direct binding data for this compound is absent, insights can be drawn from structurally modified peptides:

Table: Receptor Binding Affinities of TIPP Analogues (Adapted from )
Compound Ki δ (nM) Ki μ (nM) Selectivity (Kiμ/Kiδ)
H-Cpa-Tic-Phe-Phe-OH 0.978 2190 2240
H-Tyr-Tic-Phe-Phe-OH 1.22 1720 1410

Relevance to this compound :

  • The para-iodo group in Phe may mimic halogenated residues in TIPP analogues (e.g., H-Cpa-Tic-Phe-Phe-OH), which exhibit high δ-opioid receptor selectivity due to enhanced hydrophobic interactions .
  • Substitutions in the aromatic residues (e.g., Trp, Phe) critically influence receptor specificity. For example, replacing Tyr with Cpa in TIPP analogues improved δ-opioid binding by 10-fold .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Overview:
The most widely used method for preparing H-Gly-p-iodo-Phe-Trp-OH is solid-phase peptide synthesis, which allows for stepwise assembly of the peptide chain on a resin support. This method is compatible with the incorporation of non-standard amino acids such as para-iodo-phenylalanine.

Procedure:

  • Resin Loading: Attach the C-terminal tryptophan to a suitable resin (e.g., Wang or Rink amide resin).
  • Deprotection: Remove the Fmoc protecting group using piperidine in DMF.
  • Amino Acid Coupling: Sequentially couple Fmoc-protected para-iodo-phenylalanine and glycine using a coupling reagent (e.g., HBTU, DIC) and a base (e.g., DIPEA).
  • Cleavage and Deprotection: After chain assembly, cleave the peptide from the resin and remove side-chain protecting groups using trifluoroacetic acid (TFA) with scavengers.
  • Purification: Purify the crude peptide by reversed-phase HPLC.

Data Table: SPPS Reagents and Conditions

Step Reagent/Condition Typical Duration Notes
Resin Loading Fmoc-Trp(Protected)-Resin 2–4 h Swell resin in DMF
Deprotection 20% Piperidine in DMF 10–20 min Repeat as needed
Coupling Fmoc-p-iodo-Phe, HBTU, DIPEA 30–60 min Monitor by Kaiser test
Coupling Fmoc-Gly, HBTU, DIPEA 30–60 min
Cleavage TFA/TIS/H2O (95:2.5:2.5) 2–3 h Room temperature
Purification RP-HPLC Gradient elution

Yields:
Typical yields for tripeptides synthesized via SPPS range from 50–80% after purification, depending on sequence and side-chain complexity.

Solution-Phase Synthesis

Overview:
Solution-phase peptide synthesis is less common for short peptides but can be used when specialized modifications (such as para-iodination) are required prior to chain assembly.

Procedure:

  • Synthesize p-iodo-phenylalanine:
    • Start from phenylalanine, protect the amino and carboxyl groups, and perform electrophilic aromatic iodination (e.g., I2/oxidant or N-iodosuccinimide).
  • Dipeptide Formation:
    • Couple protected p-iodo-phenylalanine with tryptophan using carbodiimide chemistry (e.g., DCC or EDC/HOBt).
  • Tripeptide Assembly:
    • Couple the resulting dipeptide with glycine using similar activation methods.
  • Global Deprotection:
    • Remove all protecting groups under acidic or basic conditions, as appropriate.
  • Purification:
    • Purify by preparative HPLC.

Data Table: Solution-Phase Synthesis Steps

Step Reagent/Condition Typical Yield
Iodination I2, oxidant, solvent 60–80%
Amino acid protection Boc/Fmoc, esterification 90–95%
Peptide coupling DCC/HOBt or EDC/HOBt 70–85%
Deprotection TFA or NaOH (as needed) 80–90%
Purification HPLC

Post-Synthetic Modifications: C–H Activation Stapling

Overview:
Recent advances allow for intramolecular cross-linking (“stapling”) between tryptophan and iodo-phenylalanine residues via palladium-catalyzed C–H activation, which can be performed on linear peptides synthesized by SPPS or in solution.

Procedure:

  • Linear Peptide Preparation:
    • Synthesize the linear peptide containing p-iodo-phenylalanine and tryptophan.
  • C–H Activation Stapling:
    • Treat the peptide with palladium(II) acetate (5 mol%), silver tetrafluoroborate (1 eq), and o-nitrobenzoic acid (1.5 eq) in a 1:1 mixture of PBS and DMF.
    • Apply microwave irradiation at 80°C for 15 minutes.
  • Product Isolation:
    • Purify the stapled peptide by HPLC.

Data Table: C–H Activation Stapling Conditions

Parameter Value/Condition
Catalyst Pd(OAc)2 (5 mol%)
Oxidant AgBF4 (1 eq)
Acid o-Nitrobenzoic acid (1.5 eq)
Solvent PBS:DMF (1:1)
Temperature 80°C (microwave)
Reaction Time 15 min
Yield (para-iodo) ~60%

Research Findings:

  • The reaction is most efficient with meta- and para-iodo substituents.
  • For para-iodo-phenylalanine, the process may yield cyclodimers due to the high strain in the monomeric stapled product.

Preparation:

  • Dissolve the peptide in DMSO at desired concentrations (1–10 mM).
  • For difficult solubility, heat to 37°C and sonicate if necessary.

Storage:

  • Store aliquots at –20°C for up to 1 month or at –80°C for up to 6 months to prevent degradation.

Data Table: Stock Solution Volumes for this compound

Peptide Mass 1 mM Volume 5 mM Volume 10 mM Volume
1 mg 1.87 mL 0.37 mL 0.19 mL
5 mg 9.36 mL 1.87 mL 0.94 mL
10 mg 18.71 mL 3.74 mL 1.87 mL

The preparation of this compound is most efficiently accomplished via solid-phase peptide synthesis, with the option for solution-phase assembly when specialized modifications are needed. Advanced post-synthetic modifications, such as palladium-catalyzed C–H activation, enable the creation of stapled or cyclized derivatives with enhanced properties. Careful attention to reagent selection, reaction conditions, and purification methods is essential for high-yield, high-purity peptide production.

Q & A

Q. What are the recommended methods for synthesizing H-Gly-p-iodo-Phe-Trp-OH with high purity?

  • Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. The para-iodo-phenylalanine residue requires careful handling due to steric hindrance and potential side reactions. Post-synthesis, employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA) for purification. Validate purity (>95%) via analytical HPLC and mass spectrometry (ESI-MS or MALDI-TOF) .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify backbone connectivity and side-chain iodination. Use circular dichroism (CD) spectroscopy to assess secondary structure in solution. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) for amide bond confirmation.

Q. What experimental conditions are critical for studying the stability of this peptide?

  • Methodology : Conduct accelerated degradation studies under varying pH (3–9), temperature (4–37°C), and oxidative conditions (e.g., H₂O₂ exposure). Monitor stability via HPLC retention time shifts and mass spectrometry to identify degradation products (e.g., deiodination or Trp oxidation).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to account for cell-specific effects. Use orthogonal binding assays (e.g., surface plasmon resonance, SPR) to validate receptor interactions. Apply statistical frameworks like replicated analysis (e.g., independent lab validation) to address reproducibility issues .

Q. What strategies optimize the peptide’s conformational stability for structural studies?

  • Methodology : Employ cryo-electron microscopy (cryo-EM) for dynamic conformation analysis in near-native states. Use molecular dynamics (MD) simulations (AMBER or CHARMM force fields) to predict stable conformers. Experimentally validate with X-ray crystallography using PEG-based crystallization screens.

Q. How can computational modeling predict the impact of para-iodo substitution on receptor binding?

  • Methodology : Perform docking simulations (AutoDock Vina, Schrödinger Suite) with and without the iodine moiety. Compare binding energies (ΔG) and hydrogen-bonding networks. Validate predictions via alanine-scanning mutagenesis of the receptor and isothermal titration calorimetry (ITC) for affinity measurements.

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects in peptide bioassays?

  • Methodology : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Address outliers via Grubbs’ test and ensure power analysis (α=0.05, β=0.2) for sample size adequacy.

Q. How can researchers mitigate batch-to-batch variability in peptide synthesis?

  • Methodology : Standardize SPPS protocols (e.g., coupling time, resin swelling). Implement quality control (QC) checkpoints using inline UV monitoring during synthesis. Use design of experiments (DoE) to optimize critical parameters (e.g., deprotection efficiency).

Collaboration and Resource Utilization

Q. What platforms facilitate collaboration for interdisciplinary studies on this peptide?

  • Methodology : Utilize repositories like Zenodo for open-access data sharing. Engage with peptide chemistry communities on ResearchGate to troubleshoot synthesis challenges . Leverage cloud-based tools (e.g., Benchling) for real-time protocol sharing.
    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
    13:57

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.